REACTION_SMILES
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[CH2:11]([CH3:12])[O:13][c:14]1[c:15]([CH2:16][OH:17])[cH:18][cH:19][cH:20][cH:21]1.[Cl:1][c:2]1[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1>>[c:2]1([O:17][CH2:16][c:15]2[c:14]([O:13][CH2:11][CH3:12])[cH:21][cH:20][cH:19][cH:18]2)[c:3]([N+:8](=[O:9])[O-:10])[cH:4][n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnccc1Cl
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Name
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Type
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product
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Smiles
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CCOc1ccccc1COc1ccncc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |